Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is an organic compound with the molecular formula C9H9ClO5S It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 4-position and a chlorosulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate typically involves the chlorosulfonation of methyl 4-methoxybenzoate. The reaction is carried out by treating methyl 4-methoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C8H8O3} + \text{ClSO3H} \rightarrow \text{C9H9ClO5S} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where methyl 4-methoxybenzoate is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then subjected to purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide derivatives.
Hydrolysis: Formation of 3-(chlorosulfonyl)-4-methoxybenzoic acid.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in developing new drugs, particularly those targeting sulfonamide-based therapeutic agents.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Methyl 4-(chlorosulfonyl)-3-methoxybenzoate
- Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate
- Methyl 3-(chlorosulfonyl)-4-nitrobenzoate
Comparison: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is unique due to the presence of both a methoxy group and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the methoxy group can influence the electron density of the benzene ring, affecting the reactivity of the chlorosulfonyl group. Additionally, the position of the substituents on the benzene ring can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAIQWMEWVOGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383259 |
Source
|
Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192323-12-9 |
Source
|
Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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